molecular formula C14H19NO4S B15286124 Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate

Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate

Cat. No.: B15286124
M. Wt: 297.37 g/mol
InChI Key: YGDBSBBHEWHVAJ-UHFFFAOYSA-N
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Description

Cbz-L-methionine methyl ester is a derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. This compound is widely used in organic synthesis, particularly as a protecting group for amino acids during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-L-methionine methyl ester can be synthesized through the esterification of L-methionine with methanol in the presence of an acid catalyst . The reaction typically involves the protection of the amino group of L-methionine with a carbobenzoxy (Cbz) group, followed by esterification of the carboxyl group with methanol .

Industrial Production Methods

Industrial production of Cbz-L-methionine methyl ester involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

Cbz-L-methionine methyl ester undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.

    Reduction: The Cbz protecting group can be removed through catalytic hydrogenation.

    Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd-C) in the presence of hydrogen gas are employed.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: L-methionine methyl ester.

    Substitution: L-methionine.

Scientific Research Applications

Cbz-L-methionine methyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Its primary applications include:

    Peptide Synthesis: Used as a protecting group for amino acids to prevent unwanted side reactions during peptide bond formation.

    Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and therapeutic agents.

    Biological Studies: Used in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The primary mechanism of action of Cbz-L-methionine methyl ester involves its role as a protecting group in peptide synthesis . The Cbz group protects the amino group of methionine, preventing it from participating in unwanted reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides .

Comparison with Similar Compounds

Similar Compounds

    Cbz-L-serine methyl ester: Similar in structure but with a hydroxyl group instead of a sulfur atom.

    Fmoc-L-methionine methyl ester: Uses a different protecting group (fluorenylmethoxycarbonyl) for the amino group.

    Boc-L-methionine methyl ester: Uses a tert-butyloxycarbonyl protecting group.

Uniqueness

Cbz-L-methionine methyl ester is unique due to its specific protecting group (carbobenzoxy) and its sulfur-containing side chain, which imparts distinct chemical properties and reactivity compared to other protected amino acid esters .

Properties

IUPAC Name

methyl 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-18-13(16)12(8-9-20-2)15-14(17)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDBSBBHEWHVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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